3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
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Overview
Description
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a furan ring, and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of 3,5-ditert-butyl-4-hydroxybenzaldehyde, which is then reacted with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with propanamide to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the furan ring results in dihydrofuran derivatives .
Scientific Research Applications
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the hydroxyphenyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymers to enhance stability and durability .
Mechanism of Action
The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide involves its interaction with various molecular targets. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The furan ring may interact with specific enzymes or receptors, modulating biological pathways. The propanamide moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties.
3,5-Ditert-butyl-4-hydroxyacetophenone: Used in the synthesis of various organic compounds.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: A key intermediate in the synthesis of more complex molecules .
Uniqueness
What sets 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-21(2,3)17-12-15(13-18(20(17)26)22(4,5)6)9-10-19(25)24-23-14-16-8-7-11-27-16/h7-8,11-14,26H,9-10H2,1-6H3,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIKCHMUOFBJPO-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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